REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[C:7]2[C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1.[As](=O)(O)(O)O.P(=O)(O)(O)O.[Br:29][C:30]1[CH:35]=[CH:34][C:33]([C:36](=O)[CH2:37][CH2:38]Cl)=[CH:32][CH:31]=1.[OH-].[K+]>>[Br:18][C:15]1[CH:16]=[CH:17][C:12]([C:7]2[C:6]3[C:11](=[C:2]4[C:3](=[CH:4][CH:5]=3)[C:36]([C:33]3[CH:34]=[CH:35][C:30]([Br:29])=[CH:31][CH:32]=3)=[CH:37][CH:38]=[N:1]4)[N:10]=[CH:9][CH:8]=2)=[CH:13][CH:14]=1 |f:4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2C(=CC=NC12)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[As](O)(O)(O)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(CCCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Care was taken during the addition that the temperature
|
Type
|
CUSTOM
|
Details
|
to exceed 120° C
|
Type
|
CUSTOM
|
Details
|
was then ramped to 140° C.
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with hot toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This solution was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=NC2=C3N=CC=C(C3=CC=C12)C1=CC=C(C=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |